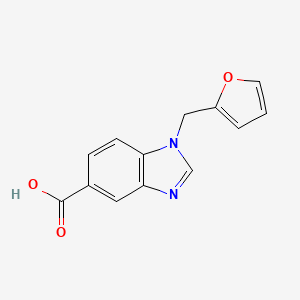
4-(2-Methylpropoxy)-3-nitrobenzaldehyde
Descripción general
Descripción
4-(2-Methylpropoxy)-3-nitrobenzaldehyde (MPNB) is a nitroalkene aldehyde used in organic synthesis. It is a versatile reagent with a variety of applications in laboratory experiments and scientific research. MPNB is a colorless liquid with a characteristic odor and is soluble in most organic solvents. This compound has been studied extensively for its ability to react with a variety of compounds and its use in the synthesis of a variety of products.
Aplicaciones Científicas De Investigación
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. In addition, this compound has been used in the synthesis of a variety of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde is not fully understood. However, it is believed that the reaction of this compound with other compounds is mediated by a nucleophilic substitution reaction. In this reaction, the nitro group of this compound reacts with a nucleophile, such as an alcohol or an amine, to form a new compound. This reaction is thought to be responsible for the formation of a variety of compounds from this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it is believed that this compound is not toxic and does not have any significant adverse effects. In addition, it is believed that this compound does not induce any significant changes in the biochemical or physiological processes of organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Methylpropoxy)-3-nitrobenzaldehyde has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. In addition, it is a colorless liquid with a characteristic odor, making it easy to identify and use in experiments. However, this compound is not soluble in water, making it unsuitable for use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 4-(2-Methylpropoxy)-3-nitrobenzaldehyde in scientific research. One potential direction is the development of new synthetic methods for the synthesis of a variety of compounds from this compound. Another potential direction is the study of the biochemical and physiological effects of this compound in organisms. In addition, further research could be conducted on the mechanisms of action of this compound in various reactions. Finally, further research could be conducted on the development of new materials and polymers from this compound.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-9(6-13)5-10(11)12(14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMVPZFBKDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

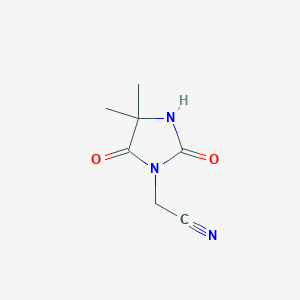

![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1462146.png)
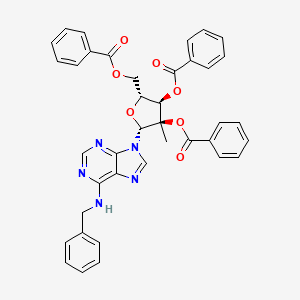
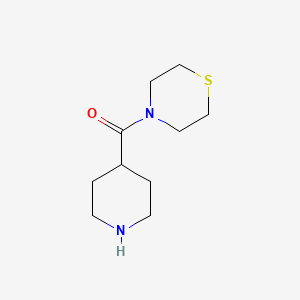
![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)





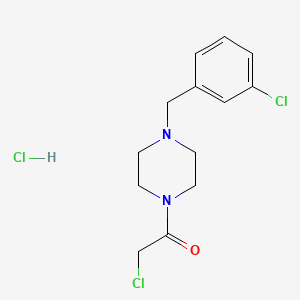
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)
